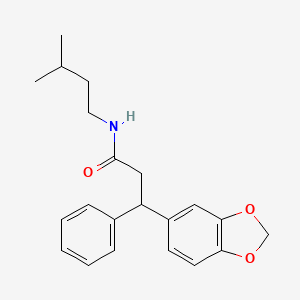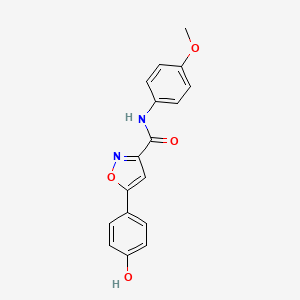
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to feelings of euphoria, increased empathy, and decreased anxiety. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide can lead to neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms underlying social behavior and emotional processing. However, its recreational use and legal status make it difficult to obtain for research purposes.
Zukünftige Richtungen
Future research on 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide should focus on optimizing its therapeutic potential while minimizing its adverse effects. This includes developing safer dosing protocols, identifying biomarkers of treatment response, and investigating the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy. Additionally, research should explore the potential of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide for treating other psychiatric disorders, such as anxiety and depression.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has gained attention in scientific research due to its potential therapeutic applications. While it has advantages for lab experiments, its recreational use and legal status make it difficult to obtain for research purposes. Future research should focus on optimizing its therapeutic potential while minimizing its adverse effects and exploring its potential for treating other psychiatric disorders.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide is synthesized from safrole, a natural oil extracted from the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be ingested orally.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy can reduce symptoms of PTSD, such as anxiety and depression, and improve emotional regulation and interpersonal relationships.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)10-11-22-21(23)13-18(16-6-4-3-5-7-16)17-8-9-19-20(12-17)25-14-24-19/h3-9,12,15,18H,10-11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSHPVIQIFRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![5-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974266.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)
![2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B5974296.png)


![1-[benzyl(methyl)amino]-3-(5-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974332.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B5974360.png)